molecular formula C15H20N4O2 B5179146 N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide

N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide

Katalognummer B5179146
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: IDRQYKGQCFQOFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. DMXAA is a potent inducer of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a crucial role in the immune response against cancer cells.

Wirkmechanismus

The mechanism of action of DMXAA involves the activation of the TNF-α pathway. DMXAA binds to the vascular endothelial growth factor receptor 2 (VEGFR2) on endothelial cells, leading to the release of TNF-α from macrophages and other immune cells. TNF-α then induces apoptosis in tumor cells and disrupts the tumor vasculature, leading to tumor regression.
Biochemical and Physiological Effects
DMXAA has been shown to induce a range of biochemical and physiological effects in preclinical studies. These include the induction of TNF-α, the disruption of tumor vasculature, the enhancement of immune response against cancer cells, and the inhibition of angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

DMXAA has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-characterized drug for use in lab experiments. However, DMXAA has several limitations as well. It has poor solubility in water, making it difficult to administer in vivo. It also has a short half-life, requiring frequent dosing.

Zukünftige Richtungen

There are several future directions for the study of DMXAA. One direction is the development of more effective formulations of DMXAA that improve its solubility and pharmacokinetic properties. Another direction is the development of combination therapies that enhance the efficacy of DMXAA in cancer treatment. Finally, the role of DMXAA in the immune response against cancer cells needs to be further elucidated, as this may have important implications for the development of immunotherapy strategies.

Synthesemethoden

DMXAA can be synthesized using a multistep process involving the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with propylamine, followed by the reaction of the resulting propylisoxazole with 6-chloronicotinamide and methylamine. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

DMXAA has been extensively studied for its potential use in cancer treatment. In preclinical studies, DMXAA has been shown to induce tumor regression and enhance the efficacy of chemotherapy and radiotherapy. DMXAA has also been shown to enhance the immune response against cancer cells, leading to increased tumor cell death.

Eigenschaften

IUPAC Name

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(methylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-13(11(2)21-19-10)5-4-8-17-15(20)12-6-7-14(16-3)18-9-12/h6-7,9H,4-5,8H2,1-3H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRQYKGQCFQOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCCNC(=O)C2=CN=C(C=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.